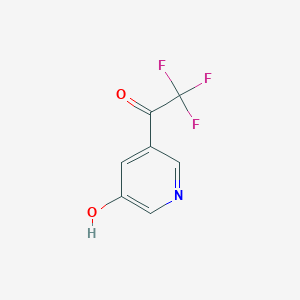

2,2,2-Trifluoro-1-(5-hydroxypyridin-3-YL)ethanone

Description

2,2,2-Trifluoro-1-(5-hydroxypyridin-3-yl)ethanone (CAS: 1060804-64-9) is a fluorinated aromatic ketone characterized by a pyridine ring substituted with a hydroxyl group at the 5-position and a trifluoroacetyl group at the 3-position. Its molecular formula is C₇H₄F₃NO₂, with a molecular weight of 191.11 g/mol . Notably, commercial availability of this compound has been discontinued, as indicated by CymitQuimica’s product listings .

Properties

IUPAC Name |

2,2,2-trifluoro-1-(5-hydroxypyridin-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO2/c8-7(9,10)6(13)4-1-5(12)3-11-2-4/h1-3,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJXAAXKMBPQMKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1O)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 2,2,2-trifluoro-1-(5-hydroxypyridin-3-yl)ethanone typically involves:

- Starting material selection: Pyridin-3-yl derivatives bearing hydroxyl or protected hydroxyl groups at the 5-position.

- Introduction of the trifluoroacetyl moiety: Usually via trifluoroacetylation reactions or coupling with trifluoroacetyl-containing reagents.

- Functional group manipulations: Protection/deprotection of hydroxyl groups or further substitution on the pyridine ring if needed.

Specific Preparation Methods

Electrophilic Trifluoroacetylation of Pyridinyl Precursors

One common approach involves electrophilic trifluoroacetylation of pyridine derivatives. This can be achieved by reacting the pyridinyl compound with trifluoroacetyl chloride or related reagents under controlled conditions.

- Reagents: Trifluoroacetyl chloride (CF3COCl), base (e.g., triethylamine).

- Solvents: Dichloromethane, tetrahydrofuran.

- Conditions: Low temperature to avoid side reactions, inert atmosphere.

This method allows direct installation of the trifluoroacetyl group at the 1-position relative to the pyridine ring.

Palladium-Catalyzed Cross-Coupling Reactions

Advanced synthetic methods include palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, to construct the carbon-carbon bond between the trifluoroacetyl unit and the pyridinyl ring.

- Catalysts: Palladium(II) acetate, palladium complexes with phosphine ligands.

- Ligands: 1,1'-Bis(diphenylphosphino)ferrocene, triphenylphosphine.

- Bases: Potassium phosphate, tripotassium phosphate.

- Solvents: N-Methylpyrrolidone, toluene, 1,4-dioxane.

- Temperature: Elevated temperatures (80–120 °C) to facilitate coupling.

This method provides high selectivity and yields for complex trifluoroacetylated pyridine derivatives.

Oxidation of Precursor Alcohols or Methyl Groups

Another route involves oxidation of precursor compounds bearing methyl or hydroxymethyl groups at the 3-position of the pyridine ring to the corresponding trifluoroacetyl ketone.

- Oxidants: Sulfur-based oxidants, nitric acid in fuming sulfuric acid.

- Conditions: Controlled temperature (5–60 °C) for selective oxidation.

- Workup: Extraction with dichloromethane, purification by crystallization or chromatography.

This method is useful for introducing the trifluoroacetyl group via oxidation of existing substituents.

Example Reaction Procedure (Adapted from Related Patents)

| Step | Reagents & Conditions | Description | Yield & Purity |

|---|---|---|---|

| 1 | 5-Hydroxypyridin-3-yl precursor + trifluoroacetyl chloride, triethylamine, dichloromethane, 0–5 °C | Electrophilic trifluoroacetylation | High conversion, moderate to high yield |

| 2 | Pd(OAc)2, 1,1'-bis(diphenylphosphino)ferrocene, K3PO4, NMP, 100 °C, inert atmosphere | Palladium-catalyzed cross-coupling | Yields up to 90%, high regioselectivity |

| 3 | Oxidation with fuming sulfuric acid and nitric acid, 5–60 °C | Selective oxidation to trifluoroacetyl ketone | Purity >95% by 1H NMR |

Analytical and Purity Data

- Purity Assessment: Quantitative ^1H NMR using internal standards (e.g., 1,1,2,2-tetrachloroethane) confirms purities of 95–97%.

- Spectroscopic Characterization: ^1H NMR, ^13C NMR, and mass spectrometry are used to confirm structure.

- HPLC Analysis: Monitors conversion and purity during synthesis.

Summary Table of Preparation Methods

| Method Type | Key Reagents/Catalysts | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Electrophilic Trifluoroacetylation | Trifluoroacetyl chloride, base | Low temperature, inert atmosphere | Direct introduction, simple setup | Requires moisture control |

| Pd-Catalyzed Cross-Coupling | Pd(OAc)2, phosphine ligands, K3PO4 | Elevated temperature, inert gas | High selectivity and yield | Requires expensive catalysts |

| Oxidation of Precursors | Fuming sulfuric acid, nitric acid | 5–60 °C, controlled addition | High purity product | Harsh reagents, safety concerns |

Research Findings and Notes

- The trifluoroacetylation step is highly sensitive to moisture and temperature; precise control is necessary to avoid side reactions.

- Palladium-catalyzed methods offer improved regioselectivity and can be adapted to various substituted pyridines, including hydroxylated derivatives.

- Oxidation methods using fuming sulfuric and nitric acids provide a robust route but require careful handling due to corrosive reagents.

- Purification typically involves organic solvent extraction and vacuum concentration, with final purity confirmed by NMR and HPLC.

- No direct preparation method for this compound was found in isolation; however, protocols for structurally analogous trifluoroacetylated pyridines provide a reliable synthetic framework.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(5-hydroxypyridin-3-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Formation of 2,2,2-trifluoro-1-(5-oxopyridin-3-yl)ethanone or 2,2,2-trifluoro-1-(5-carboxypyridin-3-yl)ethanone.

Reduction: Formation of 2,2,2-trifluoro-1-(5-hydroxypyridin-3-yl)ethanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : The compound is utilized as a key building block in the synthesis of more complex organic molecules. Its reactivity allows for various transformations, including oxidation and substitution reactions.

| Reaction Type | Example Reagents | Products Formed |

|---|---|---|

| Oxidation | KMnO4, CrO3 | 2,2,2-trifluoro-1-(5-oxopyridin-3-yl)ethanone |

| Reduction | NaBH4, LiAlH4 | 2,2,2-trifluoro-1-(5-hydroxypyridin-3-yl)ethanol |

| Substitution | Amines, Thiols | Various substituted derivatives |

Biology

- Biochemical Probes : The compound is being investigated for its ability to interact with specific enzymes and receptors. Its structural features allow it to form hydrogen bonds with active sites of enzymes, potentially modulating their activity.

Medicine

- Therapeutic Properties : Preliminary studies suggest that 2,2,2-trifluoro-1-(5-hydroxypyridin-3-yl)ethanone may exhibit anti-inflammatory and anticancer activities. Research into its mechanism of action indicates that it may inhibit certain pathways involved in inflammation and tumor growth.

Industry

- Agrochemicals and Pharmaceuticals : The compound serves as a precursor in the development of novel materials and agrochemicals. Its unique properties make it suitable for applications in the synthesis of herbicides and fungicides.

Case Studies

Case Study 1: Anticancer Activity

A study explored the effects of this compound on cancer cell lines. Results indicated significant inhibition of cell proliferation at micromolar concentrations. The compound was found to induce apoptosis through the activation of caspase pathways.

Case Study 2: Enzyme Interaction

Research demonstrated that this compound acts as an inhibitor for specific enzymes involved in metabolic pathways. Kinetic studies revealed that it binds competitively to the enzyme's active site, suggesting potential as a drug candidate for metabolic disorders.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(5-hydroxypyridin-3-yl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The hydroxypyridine moiety can form hydrogen bonds with active sites of enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Pyridine Derivatives

The following table summarizes key analogs differing in substituents on the pyridine ring:

Key Observations :

- Hydroxyl vs. Halogen Substituents : The hydroxyl group in the target compound increases polarity and hydrogen-bonding capacity compared to halogenated analogs, which prioritize lipophilicity and metabolic stability .

- Trifluoroacetyl Group : The electron-withdrawing C(O)CF₃ group enhances electrophilicity, making these compounds reactive toward nucleophilic substitution or condensation reactions .

Heterocyclic Variants Beyond Pyridine

Oxadiazole Derivatives

2,2,2-Trifluoro-1-(5-phenyl-1,3,4-oxadiazol-2-yl)ethanone (CAS: 1033591-85-3) replaces the pyridine ring with a 1,3,4-oxadiazole system.

Benzodiazepine and Benzofuran Derivatives

- 2,2,2-Trifluoro-1-(2-hydroxy-7-nitro-2-trifluoromethyl-2,5-dihydro-1H-benzo[b][1,4]diazepin-3-yl)ethanone (CAS: N/A): Incorporates a diazepine ring, offering conformational flexibility for targeting GABA receptors. The nitro group (-NO₂) introduces redox activity .

- 2,2,2-Trifluoro-1-(3-hydroxy-5-nitro-1-benzofuran-2-yl)ethanone (CAS: N/A): The benzofuran system with nitro and hydroxyl groups may serve as a photoactive scaffold in materials chemistry .

Non-Pyridine Aromatic Trifluoroethanones

- 2,2,2-Trifluoro-1-phenylethanone (CAS: 434-45-7): A simple aryl trifluoroethanone lacking heteroatoms. Its lower polarity makes it a precursor for fluorinated polymers or liquid crystals .

- 1-(4-Phenoxyphenyl)-2,2-difluoroethanone (CAS: N/A): Replacing trifluoro with difluoro reduces electron withdrawal, altering reactivity in Friedel-Crafts acylations .

Medicinal Chemistry Relevance

- Fluorine’s Role : The trifluoromethyl group in these compounds improves metabolic stability and membrane permeability, aligning with trends in FDA-approved fluorinated drugs .

- Hydroxyl Group Utility : The hydroxyl substituent in the target compound offers a site for prodrug derivatization (e.g., phosphate esters) to enhance bioavailability .

Biological Activity

2,2,2-Trifluoro-1-(5-hydroxypyridin-3-yl)ethanone is an organic compound with the molecular formula C7H4F3NO2 and a molecular weight of 191.11 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry and biochemistry, due to its unique structural features and potential biological activities. The trifluoromethyl group enhances lipophilicity, while the hydroxypyridine moiety can participate in hydrogen bonding with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of 5-hydroxypyridine-3-carbaldehyde with trifluoroacetic anhydride in the presence of a base such as triethylamine under reflux conditions. This method allows for efficient formation and purification through recrystallization or chromatography.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl group increases membrane permeability, facilitating the compound's entry into cells. The hydroxypyridine moiety can form hydrogen bonds with active sites on enzymes, modulating their activity.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit anticancer properties. For instance, studies have shown that certain hydroxypyridine derivatives can induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels, leading to cellular stress and death .

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. In vitro studies suggest that it may inhibit pro-inflammatory cytokines and modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .

Study on Anticancer Activity

A study evaluated the effects of various hydroxypyridine derivatives on human melanoma cell lines. The results demonstrated that compounds with similar structures to this compound exhibited significant cytotoxicity against melanoma cells while sparing non-malignant cells. The mechanism was linked to ROS generation and subsequent activation of apoptotic pathways .

Study on Enzyme Modulation

Another investigation focused on the enzyme inhibitory potential of this compound. It was found to act as a selective inhibitor for specific enzymes involved in metabolic pathways relevant to cancer progression. This selectivity suggests a possible role as a biochemical probe for studying enzyme functions in cellular contexts .

Comparative Analysis

| Compound | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | C7H4F3NO2 | Anticancer, Anti-inflammatory |

| 2,2,2-Trifluoro-1-(5-methylpyridin-3-yl)ethanone | C8H6F3NO | Moderate anticancer activity |

| 2,2,2-Trifluoro-1-(5-fluoropyridin-3-yl)ethanone | C7H4F4N | Potentially neuroprotective |

Q & A

Q. What are the standard synthetic routes for 2,2,2-Trifluoro-1-(5-hydroxypyridin-3-yl)ethanone, and what reaction conditions are critical for optimal yield?

The synthesis typically begins with halogenated pyridine derivatives, such as 5-hydroxy-3-bromopyridine, reacting with trifluoroacetic anhydride under reflux conditions in aprotic solvents like dimethylformamide (DMF). A base, such as potassium carbonate, is essential to deprotonate intermediates and drive the reaction forward. Optimizing temperature (80–100°C) and reaction time (6–12 hours) ensures high yields (≥70%) . Industrial-scale methods may employ continuous flow reactors for improved efficiency and consistency .

Q. What analytical techniques are recommended for confirming the purity and structural integrity of this compound?

High-Performance Liquid Chromatography (HPLC) is critical for assessing purity (>98%), while Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) confirms structural features like the trifluoromethyl ketone and hydroxylpyridine moieties. Mass spectrometry (MS) validates the molecular ion peak (m/z 191.11 for C₇H₄F₃NO₂). X-ray crystallography, facilitated by programs like SHELXL, resolves ambiguities in stereochemistry or crystal packing .

Q. How does the trifluoromethyl group influence the compound’s reactivity compared to non-fluorinated analogs?

The electron-withdrawing trifluoromethyl group enhances electrophilicity at the ketone carbon, making it more susceptible to nucleophilic attacks (e.g., by amines or hydrides). This group also increases metabolic stability and lipophilicity, which is advantageous in medicinal chemistry applications. Comparative studies with non-fluorinated analogs show reduced reactivity in nucleophilic substitutions and altered solubility profiles .

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data when characterizing novel derivatives?

Contradictions in NMR or MS data often arise from impurities or tautomeric equilibria. Multi-dimensional NMR (e.g., HSQC, HMBC) and variable-temperature experiments can resolve ambiguities. For example, the hydroxyl group’s exchange broadening in ¹H NMR may require deuterated solvents or pH adjustments. Cross-validation with computational methods (DFT calculations for predicted chemical shifts) is recommended .

Q. What strategies optimize regioselectivity in nucleophilic substitutions on the trifluoromethyl ketone moiety?

Steric and electronic factors dominate regioselectivity. Using bulky nucleophiles (e.g., tert-butylamine) favors attack at the ketone, while polar aprotic solvents (e.g., THF) stabilize transition states. Catalytic Lewis acids (e.g., BF₃·OEt₂) can direct substitutions to specific positions. Kinetic vs. thermodynamic control should be assessed via time-resolved experiments .

Q. In enzyme inhibition studies, what experimental approaches elucidate interaction mechanisms with target proteins?

Isothermal Titration Calorimetry (ITC) quantifies binding affinity (Kd) and stoichiometry, while Surface Plasmon Resonance (SPR) measures real-time association/dissociation kinetics. X-ray crystallography or cryo-EM reveals binding conformations, particularly how the trifluoromethyl group interacts with hydrophobic enzyme pockets. Mutagenesis studies (e.g., alanine scanning) identify critical residues for binding .

Methodological Considerations

- Contradiction Analysis : Conflicting synthetic yields may arise from trace moisture in reactions involving trifluoroacetic anhydride. Rigorous drying of solvents and reagents is critical.

- Scale-Up Challenges : Transitioning from batch to flow chemistry requires optimizing residence time and pressure to prevent clogging from insoluble intermediates .

- Biological Assays : Use fluorinated analogs in cellular assays to track bioavailability via ¹⁹F NMR, leveraging the absence of natural fluorine in biological systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.